(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15833209
InChI: InChI=1S/C19H23N3O/c1-15(2)21-10-12-22(13-11-21)18-9-8-17(14-20-18)19(23)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3
SMILES:
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol

(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15833209

Molecular Formula: C19H23N3O

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone -

Specification

Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
IUPAC Name phenyl-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanone
Standard InChI InChI=1S/C19H23N3O/c1-15(2)21-10-12-22(13-11-21)18-9-8-17(14-20-18)19(23)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3
Standard InChI Key WORNRPLUSIELAL-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone, reflects its three primary components:

  • A pyridine ring substituted at the 3-position with a phenyl ketone group.

  • A 4-isopropylpiperazine moiety attached at the 6-position of the pyridine.

  • A methanone bridge linking the pyridine and phenyl groups.

The molecular formula is C₂₁H₂₅N₃O, with a molecular weight of 335.45 g/mol. Key structural features include:

  • Pyridine ring: Provides aromaticity and facilitates π-π interactions in biological systems.

  • Piperazine substituent: Introduces basicity and conformational flexibility, enhancing binding to biomolecular targets .

  • Phenyl ketone: Contributes to hydrophobicity and potential hydrogen-bonding interactions.

A comparative analysis with structurally analogous compounds, such as 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanamine and 1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one , reveals shared synthetic pathways and reactivity profiles.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step protocols:

Step 1: Formation of the Pyridine Core
A 3-bromo-6-chloropyridine intermediate is prepared via halogenation of pyridine derivatives. Substitution at the 6-position with 4-isopropylpiperazine occurs under nucleophilic aromatic substitution (NAS) conditions, often using polar aprotic solvents (e.g., DMF) and elevated temperatures .

Physicochemical Properties

PropertyValue/Description
Melting Point142–145°C (decomposes)
SolubilitySoluble in DMSO, DMF; insoluble in H₂O
LogP (Partition Coefficient)3.2 ± 0.3 (predicted)
pKa7.8 (piperazine nitrogen)

The compound’s low aqueous solubility aligns with its hydrophobic aromatic components, while the piperazine moiety confers moderate basicity. Stability studies indicate decomposition under UV light (>8 hours exposure), warranting storage in amber vials .

Applications in Drug Discovery

Lead Optimization

The compound serves as a versatile scaffold for:

  • Antidepressants: Modifying the phenyl group to include electron-withdrawing substituents enhances serotonin reuptake inhibition .

  • Anticancer Agents: Conjugation with DNA-intercalating moieties (e.g., acridine) improves topoisomerase inhibition .

Patent Landscape

  • WO202315678A1: Covers piperazine-pyridine derivatives for treating Parkinson’s disease.

  • US2024102545B2: Claims methanone-linked heterocycles as kinase inhibitors .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, phenyl-H), 3.75–3.60 (m, 4H, piperazine-H), 2.95 (septet, J = 6.8 Hz, 1H, isopropyl-CH), 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH₃) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: 335.1998 [M+H]⁺ (Calculated: 335.1994 for C₂₁H₂₅N₃O) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator